DPA-714

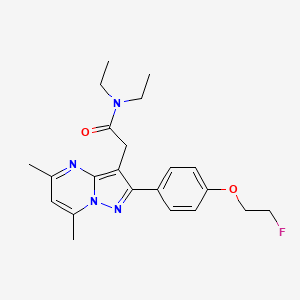

描述

a translocator protein-specific ligand; structure in first source

Structure

3D Structure

属性

IUPAC Name |

N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZZFWBNYJNHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801121798 | |

| Record name | DPA 714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958233-07-3 | |

| Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPA-714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPA 714 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPA-714 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DPA-714 Mechanism of Action in Microglia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPA-714 is a potent and selective second-generation ligand for the 18 kDa Translocator Protein (TSPO), a mitochondrial outer membrane protein. In the central nervous system (CNS), TSPO is minimally expressed under healthy conditions but is significantly upregulated in activated microglia, making it a key biomarker for neuroinflammation. This compound, particularly in its radiolabeled form ([18F]this compound), is extensively utilized in Positron Emission Tomography (PET) to visualize and quantify microglial activation in a variety of neurological disorders. While its primary role is as an imaging agent, emerging evidence suggests that the interaction of this compound with TSPO may also modulate microglial function, influencing cellular signaling pathways related to inflammation and oxidative stress. This guide provides a comprehensive overview of the mechanism of action of this compound in microglia, detailing its binding characteristics, downstream signaling effects, and the experimental methodologies used to elucidate its function.

This compound and its Target: The Translocator Protein (TSPO)

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that exhibits high affinity and specificity for TSPO. TSPO is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane of various cells, including microglia.[1] In the healthy brain, TSPO expression is low.[1] However, in response to brain injury or inflammation, microglia become activated and markedly increase their expression of TSPO.[2][3] This upregulation is a hallmark of the neuroinflammatory response, positioning TSPO as a valuable target for both diagnosing and potentially treating neurological conditions.[4]

Binding Characteristics of this compound

This compound binds to TSPO with high affinity, displaying favorable kinetics for in vivo imaging. Its binding affinity has been quantified in various studies, demonstrating its potency as a TSPO ligand.

| Ligand | Parameter | Value | Species/Tissue | Reference |

| This compound | Ki | 7.0 ± 0.4 nM | Rat kidney membranes | [2] |

| [18F]this compound | Binding Potential (BPND) | 2.17 ± 0.53 | Rat brain (glioma model) | [2] |

| [18F]this compound | Standardized Uptake Value (SUV) | 0.16 ± 0.011 g/ml | Mouse cortex (LPS model) | [4] |

| [18F]this compound | Standardized Uptake Value (SUV) | 0.032 ± 0.003 g/ml | Mouse hippocampus (LPS model) | [4] |

Table 1: Quantitative Binding Data for this compound and its Radiolabeled Form. This table summarizes key binding parameters of this compound, highlighting its high affinity for TSPO and its utility in quantitative PET imaging studies.

Core Mechanism of Action: Downstream Signaling Pathways

The binding of this compound to TSPO on the outer mitochondrial membrane of microglia is the initiating event in its mechanism of action. While this compound is predominantly used to image this binding, evidence suggests that this interaction can trigger downstream signaling cascades that modulate microglial function. The precise and complete signaling network is an active area of research, but current findings point towards involvement in redox homeostasis and inflammatory signaling.

Interaction with NADPH Oxidase and Regulation of Oxidative Stress

A key proposed mechanism of TSPO function in microglia involves its interaction with NADPH oxidase 2 (NOX2), a primary source of reactive oxygen species (ROS) in these cells. This interaction is thought to be crucial for maintaining redox homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. The translocator protein ligand [18F]this compound images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic microglial activation is associated with LPS-induced depressive-like behavior in mice: An [18F] this compound PET imaging study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DPA-714 and its Target, the Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPA-714, a pyrazolopyrimidine acetamide (B32628) derivative, is a high-affinity, selective ligand for the 18 kDa translocator protein (TSPO). Initially known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a highly conserved protein located on the outer mitochondrial membrane. Its expression is significantly upregulated in activated microglia and various cancer cell lines, making it a valuable biomarker for neuroinflammation and oncological processes. This compound, particularly in its radiolabeled form ([¹⁸F]this compound), has emerged as a key molecular imaging tool for visualizing and quantifying TSPO expression in vivo using Positron Emission Tomography (PET). This guide provides a comprehensive overview of this compound, its binding characteristics, its role in modulating steroidogenesis, and detailed experimental protocols for its use in research settings.

Core Compound Properties and Target Interaction

This compound, chemically known as N,N-diethyl-2-[2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide, is a second-generation TSPO ligand designed for improved pharmacokinetic properties and a better signal-to-noise ratio compared to earlier ligands like PK11195.[1]

The Translocator Protein (TSPO)

TSPO is a transmembrane protein primarily localized to the outer mitochondrial membrane.[2] It is a crucial component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT).[3] While ubiquitously expressed, its levels are particularly high in steroidogenic tissues, such as the adrenal glands and gonads, as well as in activated glial cells in the central nervous system.[2][4]

The primary function attributed to TSPO is the translocation of cholesterol from the cytoplasm across the outer mitochondrial membrane to the inner mitochondrial membrane.[5][6] This is the rate-limiting step in the synthesis of all steroid hormones.[7] In the inner mitochondrial membrane, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (CYP11A1).[6] Pregnenolone then serves as the precursor for all other steroids.

Binding Affinity and Specificity

This compound exhibits high affinity and selectivity for TSPO. In vitro binding studies have consistently demonstrated its potent interaction with its target.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (Ki) | 7.0 ± 0.4 nM | Competitive binding assay with [³H]PK11195 in rat kidney membranes. | [8][9][10][11] |

| Specificity | Negligible affinity for the central benzodiazepine receptor (CBR). | Assessed with [³H]Ro15-1788 and rat brain tissue. | [11] |

Functional Effects: Steroidogenesis

Ligands that bind to TSPO, such as this compound, can modulate the protein's function, leading to downstream physiological effects. One of the most well-characterized effects is the stimulation of steroidogenesis.

Stimulation of Pregnenolone Synthesis

In vitro studies have shown that this compound can significantly increase the synthesis of pregnenolone in cell models that express TSPO.

| Functional Effect | Observation | Cell Line | Reference |

| Pregnenolone Synthesis | Stimulation to levels 80% above baseline. | Rat C6 glioma cells. | [8][9][10][11] |

This effect is consistent with the role of TSPO in facilitating the transport of cholesterol into the mitochondria, thereby increasing the substrate availability for pregnenolone production.

Signaling Pathway and Experimental Workflows

TSPO-Mediated Steroidogenesis Signaling Pathway

The binding of this compound to TSPO is believed to enhance the protein's ability to transport cholesterol into the mitochondria, which is the initial and rate-limiting step in steroid hormone synthesis.

Experimental Workflow: In Vitro Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound like this compound for its target receptor, TSPO.

Experimental Protocols

In Vitro Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for TSPO using [³H]PK11195 as the radioligand.

Materials:

-

Tissue: Rat kidneys (a rich source of TSPO)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

-

Radioligand: [³H]PK11195 (specific activity ~80 Ci/mmol)

-

Competitor: this compound

-

Non-specific binding control: Unlabeled PK11195 (10 µM)

-

Equipment:

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

96-well plates

-

Cell harvester with glass fiber filters (e.g., GF/B or GF/C)

-

Liquid scintillation counter

-

Scintillation vials and cocktail

-

Procedure:

-

Membrane Preparation: a. Homogenize fresh or frozen rat kidneys in 10-20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

Binding Assay: a. In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:

- Total Binding: 50 µL membrane suspension (typically 50-100 µg protein), 50 µL [³H]PK11195 (final concentration ~1-2 nM), and 150 µL Assay Buffer.

- Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]PK11195, 50 µL unlabeled PK11195 (10 µM), and 100 µL Assay Buffer.

- Competition: 50 µL membrane suspension, 50 µL [³H]PK11195, and 150 µL of varying concentrations of this compound. b. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters rapidly with 3-4 washes of ice-cold Assay Buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PK11195). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Steroidogenesis Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to stimulate pregnenolone synthesis in rat C6 glioma cells.[8][9][10][11]

Materials:

-

Cell Line: Rat C6 glioma cells

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control: A known stimulator of steroidogenesis (e.g., 22R-hydroxycholesterol)

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

24-well cell culture plates

-

Equipment for pregnenolone quantification (e.g., ELISA kit, radioimmunoassay (RIA) kit, or LC-MS/MS)

-

Procedure:

-

Cell Culture: a. Culture rat C6 glioma cells in appropriate culture medium until they reach a suitable confluency for experiments. b. Seed the cells into 24-well plates at a density that allows for optimal growth during the experiment.

-

Compound Treatment: a. Once the cells have adhered and are in the logarithmic growth phase, replace the culture medium with fresh medium containing the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control. b. Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection and Analysis: a. At the end of the incubation period, collect the cell culture supernatant. b. Quantify the concentration of pregnenolone in the supernatant using a suitable method such as ELISA, RIA, or LC-MS/MS, following the manufacturer's instructions.

-

Data Analysis: a. Normalize the pregnenolone concentrations to the amount of protein in each well (optional, but recommended for accuracy). b. Express the results as a percentage of the vehicle control to determine the fold-increase in pregnenolone synthesis.

In Vivo PET Imaging with [¹⁸F]this compound in a Rat Model

This protocol provides a general framework for conducting PET imaging studies with [¹⁸F]this compound in a rat model of neuroinflammation.

Materials:

-

Animal Model: Rats with induced neuroinflammation (e.g., via stereotactic injection of lipopolysaccharide (LPS) or quinolinic acid) and control rats.

-

Radiotracer: [¹⁸F]this compound (synthesized and quality controlled according to established procedures).[12]

-

Anesthesia: Isoflurane (B1672236) or other suitable anesthetic.

-

Equipment:

-

Small animal PET scanner

-

Tail vein catheter for radiotracer injection

-

Animal handling and monitoring equipment

-

Procedure:

-

Animal Preparation: a. Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. b. Place a catheter in the tail vein for intravenous injection of the radiotracer. c. Position the animal in the PET scanner, ensuring the head is in the field of view.

-

Radiotracer Injection and Image Acquisition: a. Administer a bolus injection of [¹⁸F]this compound (typically 5-15 MBq) via the tail vein catheter.[13][14] b. Start the PET scan acquisition immediately after injection for dynamic imaging, or at a specific time point post-injection (e.g., 30-60 minutes) for static imaging.[1] c. Acquire data for a specified duration (e.g., 60-90 minutes for dynamic scans, 15-30 minutes for static scans).[1][15]

-

Image Reconstruction and Analysis: a. Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). b. Co-register the PET images with a corresponding anatomical image (e.g., MRI or CT) for accurate localization of brain regions. c. Draw regions of interest (ROIs) on the images corresponding to the area of inflammation and a reference region (e.g., cerebellum). d. Calculate the standardized uptake value (SUV) or the binding potential (BP) to quantify the radiotracer uptake in the ROIs.

-

Displacement Study (for specificity confirmation): a. In a separate cohort of animals, after the initial uptake of [¹⁸F]this compound, administer an intravenous injection of a high dose of unlabeled this compound or another TSPO ligand (e.g., PK11195). b. Continue to acquire PET data and observe the displacement of the radiotracer from the target regions, which confirms specific binding.[1]

Conclusion

This compound is a powerful and versatile tool for the study of the translocator protein. Its high affinity and selectivity, coupled with the ability to be radiolabeled for PET imaging, make it invaluable for investigating the role of TSPO in neuroinflammation, cancer, and steroidogenic processes. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of TSPO's function in health and disease.

References

- 1. The translocator protein ligand [18F]this compound images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of translocator protein 18 kDa (TSPO) expression in health and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. This compound, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Optimised GMP-compliant production of [18F]this compound on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [18F]this compound PET Imaging of AMD3100 Treatment in a Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

DPA-714: A Technical Guide to its Application as a Neuroinflammation Biomarker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DPA-714, a second-generation radioligand for the 18-kDa translocator protein (TSPO), and its application as a biomarker for neuroinflammation. This document details the core principles of this compound-based imaging, experimental protocols, and quantitative data to facilitate its effective use in preclinical and clinical research.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to non-invasively detect and quantify neuroinflammation in vivo is crucial for understanding disease mechanisms, diagnosing, and monitoring therapeutic interventions.

The 18-kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker of neuroinflammation.[1][2][3] Under normal physiological conditions, TSPO expression in the central nervous system (CNS) is low. However, in response to brain injury or disease, activated microglia and astrocytes upregulate TSPO expression, making it an excellent target for molecular imaging.[1][2][3]

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that binds with high affinity and specificity to TSPO.[4][5] It is typically radiolabeled with fluorine-18 (B77423) ([¹⁸F]this compound) or carbon-11 (B1219553) ([¹¹C]DPA-713) for use with positron emission tomography (PET).[1][6] Compared to the first-generation TSPO radioligand, --INVALID-LINK---PK11195, this compound exhibits a superior signal-to-noise ratio due to lower non-specific binding in the brain.[1][6][7][8]

Mechanism of Action and Signaling

This compound's utility as a neuroinflammation biomarker stems from its specific binding to TSPO on activated microglia. The process can be visualized as a signaling cascade where pathological stimuli lead to microglial activation and subsequent upregulation of TSPO, which is then detectable by [¹⁸F]this compound PET.

Figure 1: this compound mechanism of action for neuroinflammation imaging.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies, providing a basis for comparison and experimental design.

Table 1: In Vitro Binding Affinity of TSPO Ligands

| Compound | Ki (nM) | Tissue Source | Radioligand Used | Reference |

| This compound | 7.0 ± 0.4 | Rat Kidney | [³H]PK11195 | [4] |

| DPA-713 | 4.7 ± 0.2 | Rat Kidney | [³H]PK11195 | [4] |

| PK11195 | 9.3 ± 0.5 | Rat Kidney | [³H]PK11195 | [4] |

Table 2: [¹⁸F]this compound Uptake in Preclinical Models of Neuroinflammation

| Model | Brain Region | Uptake Ratio (Lesion/Contralateral) | Time Post-Insult | Reference |

| Quinolinic Acid (Rat) | Ipsilateral Striatum | ~8 | N/A | [4] |

| Cerebral Ischemia (Rat) | Ischemic Core | 4.66 ± 2.50 | 5-7 days | [7] |

| Herpes Encephalitis (Rat) | Infected Brain Areas | Comparable to [¹¹C]PK11195 | 6-7 days | [6] |

| Alzheimer's (APP/PS1 Mouse) | Cortex | 2.77 ± 0.13 | 12-13 months | [9] |

| Alzheimer's (APP/PS1 Mouse) | Hippocampus | 3.33 ± 0.10 | 12-13 months | [9] |

| Zika Virus (Mouse) | Global Brain | 2 to 6-fold increase | 3-10 days | [10][11] |

Table 3: Comparison of [¹⁸F]this compound with Other TSPO Radiotracers in a Rat Model of Acute Neuroinflammation

| Radiotracer | Ipsilateral/Contralateral Uptake Ratio | Binding Potential (BP) | Non-specific Binding | Reference |

| [¹⁸F]this compound | Highest | Highest | Reduced | [1][8] |

| [¹¹C]DPA-713 | Intermediate | Intermediate | Reduced | [1][8] |

| [¹¹C]PK11195 | Lowest | Lowest | High | [1][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radiosynthesis of [¹⁸F]this compound

The most common method for the radiosynthesis of [¹⁸F]this compound is a one-step nucleophilic substitution of a tosylate precursor.[4]

Materials:

-

Tosylate precursor of this compound

-

[¹⁸F]Fluoride (cyclotron-produced)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Water for injection

-

C18 Sep-Pak cartridge

-

Semi-preparative HPLC system

Procedure:

-

[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

Elution: The [¹⁸F]fluoride is eluted from the cartridge with a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction: The tosylate precursor, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 85°C) for a set time (e.g., 10 minutes).[4]

-

Purification: The crude reaction mixture is purified by semi-preparative reversed-phase HPLC.[4]

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and then diluted with saline for injection.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

A typical radiosynthesis of [¹⁸F]this compound can be completed in approximately 40-90 minutes with radiochemical yields of 15-20%.[4]

Animal Models of Neuroinflammation

Several animal models are used to evaluate [¹⁸F]this compound's efficacy in detecting neuroinflammation.

-

Excitotoxic Lesion Model: Intrastriatal injection of quinolinic acid or α-amino-3-hydroxy-5-methyl-4-isoxazolopropionic acid (AMPA) in rodents induces a focal neuroinflammatory response.[1][4]

-

Cerebral Ischemia Model: Transient or permanent middle cerebral artery occlusion (MCAO) in rats or mice mimics stroke and the subsequent neuroinflammatory cascade.[7]

-

Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) are used to study chronic neuroinflammation.[9]

-

Infectious Disease Models: Intranasal inoculation of Herpes Simplex Virus 1 (HSV-1) in rats or Zika virus infection in mice can be used to model virus-induced neuroinflammation.[6][10][11]

In Vivo PET Imaging Protocol

The following is a general protocol for small-animal PET imaging with [¹⁸F]this compound.

Procedure:

-

Animal Preparation: The animal is anesthetized (e.g., with isoflurane) and a tail vein catheter is inserted for radiotracer injection.

-

Radiotracer Administration: A bolus of [¹⁸F]this compound (typically 5-7 MBq) is injected intravenously.[12] For human studies, an administration of approximately 250 MBq is common.[13][14]

-

PET Data Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for a specified duration (e.g., 60-90 minutes for animals, up to 150 minutes for humans).[13][14][15]

-

Image Reconstruction: The acquired PET data are reconstructed using appropriate algorithms (e.g., OSEM3D).

-

Anatomical Co-registration: For accurate localization of the PET signal, a CT or MRI scan is often performed and co-registered with the PET images.

PET Data Quantification

Several kinetic models can be used to quantify [¹⁸F]this compound binding.

-

Two-Tissue Compartment Model (2TCM): This is often the preferred model for detailed quantification of [¹⁸F]this compound kinetics, especially when arterial blood sampling is available.[13][14][16]

-

Simplified Reference Tissue Model (SRTM/SRTM2): This model is used when arterial blood sampling is not feasible. It uses a reference region with negligible specific binding (e.g., cerebellum gray matter) to estimate the binding potential (BPND).[13][17]

-

Logan Plot: A graphical analysis method that can be used with either a plasma input or a reference tissue input to estimate the total volume of distribution (VT).[17]

-

Standardized Uptake Value (SUV) Ratios: A simpler, semi-quantitative method where the uptake in a region of interest is normalized to the uptake in a reference region (e.g., contralateral hemisphere or muscle).[9][17]

Figure 2: General experimental workflow for [¹⁸F]this compound PET imaging.

Ex Vivo Validation

To validate the in vivo PET findings, ex vivo techniques are employed.

-

Autoradiography: Following the final PET scan, animals are euthanized, and their brains are removed, sectioned, and exposed to a phosphor imaging plate to visualize the distribution of [¹⁸F]this compound at a higher resolution.

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against TSPO and microglial markers (e.g., Iba1) to confirm the co-localization of the radiotracer signal with activated microglia.[9]

-

Biodistribution Studies: Tissues of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[18]

Logical Relationships and Comparisons

The choice of a TSPO radioligand is critical for successful neuroinflammation imaging. The following diagram illustrates the key advantages of this compound over the first-generation ligand, --INVALID-LINK---PK11195.

Figure 3: Comparison of this compound and PK11195 for TSPO imaging.

Clinical Applications and Future Directions

[¹⁸F]this compound is being investigated in various clinical trials for its potential to diagnose and monitor neuroinflammation in a range of human diseases, including Alzheimer's disease, schizophrenia, chronic pain, and brain tumors.[13][19][20][21] Its favorable characteristics, including high binding affinity, good brain penetration, and improved signal-to-noise ratio, make it a valuable tool for both academic research and pharmaceutical development.[9][22]

Future research will likely focus on:

-

Longitudinal studies to track disease progression and response to anti-inflammatory therapies.[9]

-

Further investigation into the influence of TSPO genotype on [¹⁸F]this compound binding.[23]

-

Head-to-head comparisons with third-generation TSPO radioligands.

-

Exploring its application in a broader range of neurological and psychiatric disorders.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [18F]this compound: direct comparison with [11C]PK11195 in a model of cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

- 10. [18F]this compound PET Imaging Reveals Global Neuroinflammation in Zika Virus-Infected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of [18F]this compound binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of [18F]this compound binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The translocator protein ligand [18F]this compound images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Endothelial 18-kDa Translocator Protein on the Quantification of 18F-DPA-714 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. turkupetcentre.net [turkupetcentre.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. trials.arthritis.org [trials.arthritis.org]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. [18F]DPA714 PET Imaging for Brain Inflammation · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 22. Initial evaluation in healthy humans of [18F]this compound, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]this compound in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Translocator Protein (TSPO) and DPA-714: A Technical Guide to Binding Affinity and Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR), is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane.[1][2] Its expression is relatively low in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for various neuropathological conditions.[3][4] This upregulation has positioned TSPO as a key target for diagnostic imaging and therapeutic intervention in neurodegenerative diseases, brain injury, and cancer.[2][5]

Among the numerous ligands developed for TSPO, DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) has emerged as a promising second-generation radioligand.[6][7] Its high affinity and specificity for TSPO, coupled with favorable pharmacokinetic properties, have made its fluorine-18 (B77423) labeled counterpart, [¹⁸F]this compound, a widely used radiotracer for Positron Emission Tomography (PET) imaging of neuroinflammation.[8][9][10] This technical guide provides an in-depth overview of the binding affinity of this compound to TSPO, detailed experimental protocols, and the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for TSPO has been characterized through various in vitro binding assays, typically using competitive displacement of a radiolabeled ligand. The dissociation constant (Ki) is a common measure of this affinity, with lower values indicating a stronger binding interaction.

| Ligand | Ki (nM) | Tissue/Cell Line | Radioligand | Reference |

| This compound | 7.0 ± 0.4 | Rat kidney membranes | [³H]PK11195 | [6] |

| This compound | 7.0 | Not specified | Not specified | [11] |

| DPA-713 | 4.7 ± 0.2 | Rat kidney membranes | [³H]PK11195 | [6] |

| PK11195 | 9.3 ± 0.5 | Rat kidney membranes | [³H]PK11195 | [6] |

Experimental Protocols

In Vitro Competitive Binding Assay for this compound

This protocol outlines a standard method for determining the binding affinity of this compound to TSPO using a competitive displacement assay with [³H]PK11195.

1. Materials and Reagents:

-

Rat kidney tissue (a rich source of TSPO)

-

[³H]PK11195 (radioligand)

-

This compound (unlabeled competitor)

-

PK11195 (unlabeled, for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

2. Membrane Preparation:

-

Homogenize fresh or frozen rat kidney tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh Tris-HCl buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparation at -80°C until use.

3. Binding Assay:

-

In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add a constant concentration of [³H]PK11195 (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled this compound to competitively displace the [³H]PK11195.

-

For determining non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM) to a separate set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PK11195).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging with [¹⁸F]this compound

This protocol provides a general workflow for conducting preclinical or clinical PET imaging studies with [¹⁸F]this compound to assess TSPO expression.

1. Radiotracer Synthesis:

-

[¹⁸F]this compound is typically synthesized via nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[7][12] The synthesis is usually automated.

2. Subject Preparation:

-

For animal studies, subjects are anesthetized.

-

For human studies, subjects are positioned comfortably in the PET scanner.

-

A transmission scan may be performed for attenuation correction.

3. Radiotracer Administration and PET Scan:

-

A bolus of [¹⁸F]this compound is administered intravenously.[13]

-

Dynamic PET data acquisition is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes).[10][13]

4. Blood Sampling (for quantitative analysis):

-

Arterial blood samples are collected throughout the scan to measure the concentration of [¹⁸F]this compound in plasma and to determine the fraction of unchanged radiotracer over time (metabolite analysis).[14]

5. Image Reconstruction and Analysis:

-

PET data are reconstructed into a series of images over time.

-

Regions of interest (ROIs) are drawn on the images corresponding to specific brain structures or other tissues.

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling (e.g., two-tissue compartment model, Logan graphical analysis) is applied to the TACs and the arterial input function to estimate outcome measures such as the total volume of distribution (VT), which is proportional to the density of TSPO.[14][15]

-

For semi-quantitative analysis, the standardized uptake value (SUV) can be calculated.

6. Blocking Studies (to confirm specificity):

-

To confirm that the [¹⁸F]this compound signal is specific to TSPO, a blocking study can be performed where a non-radioactive TSPO ligand (e.g., PK11195 or unlabeled this compound) is administered prior to the radiotracer to saturate the TSPO binding sites.[6][10] A significant reduction in the [¹⁸F]this compound signal in the presence of the blocking agent indicates specific binding.

Signaling Pathways and Biological Functions of TSPO

TSPO is implicated in a variety of cellular processes, and its signaling is complex and not yet fully elucidated.[4][16]

Role in Steroidogenesis

One of the most well-studied functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of steroids and neurosteroids.[1][5] It is proposed that TSPO interacts with other proteins, such as the steroidogenic acute regulatory protein (StAR), to facilitate this cholesterol transport.[1] Ligands like this compound have been shown to stimulate pregnenolone (B344588) synthesis, a downstream product of mitochondrial cholesterol import.[6][7]

Involvement in Inflammation and Apoptosis

TSPO expression is strongly associated with neuroinflammation.[4] It is believed to play a role in modulating the inflammatory response of microglia.[17] TSPO ligands have demonstrated anti-inflammatory and neuroprotective effects.[4] The underlying mechanisms may involve the regulation of cytokine release and reactive oxygen species (ROS) production.[17][18] TSPO also interacts with components of the mitochondrial permeability transition pore (mPTP), such as the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocator (ANT), suggesting a role in apoptosis.[2][19]

Visualizations

Caption: Overview of TSPO signaling pathways.

Caption: Experimental workflow for this compound in vitro binding assay.

Caption: Workflow for in vivo [¹⁸F]this compound PET imaging.

Conclusion

This compound is a high-affinity ligand for TSPO, and its radiolabeled form, [¹⁸F]this compound, serves as a powerful tool for the in vivo visualization and quantification of TSPO expression, particularly in the context of neuroinflammation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the binding characteristics of this compound and utilize it for PET imaging studies. A deeper understanding of TSPO's complex signaling pathways will be crucial for the development of novel diagnostics and therapeutics targeting this important mitochondrial protein.

References

- 1. Translocator protein - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]

- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Longitudinal TSPO PET imaging with [18F] this compound in PPMI (PPMI this compound PET Imaging) [protocols.io]

- 9. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]this compound in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [18F]this compound PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of [18F]this compound binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parametric Binding Images of the TSPO Ligand 18F-DPA-714 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Bioinformatic Analyses of Canonical Pathways of TSPOAP1 and its Roles in Human Diseases [frontiersin.org]

A Technical Guide to DPA-714 for Imaging Glial Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPA-714, a pyrazolopyrimidine acetamide, has emerged as a potent and specific second-generation radioligand for the 18 kDa translocator protein (TSPO).[1][2] TSPO is a mitochondrial membrane protein that is significantly upregulated in activated glial cells, particularly microglia and astrocytes, during neuroinflammatory processes.[3][4] This upregulation makes TSPO an attractive biomarker for imaging neuroinflammation in a variety of neurological disorders, including neurodegenerative diseases, epilepsy, stroke, and autoimmune encephalitis.[1][5][6][7] This in-depth guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data, experimental protocols, and the signaling pathways involved in its application for imaging glial activation.

Mechanism of Action and Binding Profile

This compound exhibits a high affinity and selectivity for TSPO.[8][9] When labeled with a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]this compound), it serves as a tracer for Positron Emission Tomography (PET) imaging, allowing for the in vivo visualization and quantification of TSPO expression.[1][8] The increased uptake of [¹⁸F]this compound in specific brain regions is indicative of glial activation and ongoing neuroinflammatory processes.[5][10]

The binding of this compound to TSPO is thought to modulate mitochondrial functions, including cholesterol transport and steroidogenesis, and may play a role in regulating the inflammatory response of glial cells.[3][11][12]

Quantitative Data

The following tables summarize key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Species/System | Reference |

| Ki for TSPO | 7.0 ± 0.4 nM | Rat Kidney Membranes | [8] |

| Affinity for Central Benzodiazepine Receptor (CBR) | Negligible | Rat Brain Tissue | [8] |

| Pregnenolone Synthesis Stimulation | 80% above baseline | Rat C6 Glioma Cells | [8][13] |

Table 2: Radiosynthesis of [¹⁸F]this compound

| Parameter | Value | Method | Reference |

| Radiochemical Yield | 16% | Nucleophilic ¹⁸F-fluoride displacement of a tosylate precursor | [8][14] |

| Specific Activity | 270 GBq/µmol | Not specified | [8][14] |

| Total Synthesis Time | 40 - 90 minutes | Automated synthesizer (e.g., GE TRACERlab MXFDG) | [8][15] |

Table 3: In Vivo Uptake and Specificity in Preclinical Models

| Model | Region of Interest | Uptake Ratio (Lesion/Contralateral) | Blocking Agent | % Inhibition | Reference |

| Rat (Quinolinic Acid Lesion) | Ipsilateral Striatum | 8-fold higher | PK11195, this compound, DPA-713 | Reduced to contralateral level | [8][13] |

| Rat (Kainic Acid-induced Status Epilepticus) | Epileptogenic Regions | Apparent accumulation | PK11195 (1 mg/kg) | Reversibly displaced | [5][16] |

| Mouse (Zika Virus Infection) | Global Brain | 2- to 6-fold increase | Not specified | Not specified | [6] |

| Rat (9L Glioma) | Tumor | Significant accumulation | This compound, PK11195 | Significant reduction | [17][18] |

| APP/PS1 Mouse (Alzheimer's Model, 12-13 months) | Cortex | 2.77 ± 0.13 vs. 1.93 ± 0.32 (cortex/muscle) | PK11195 (1 mg/kg) | Significant reduction | [19] |

| APP/PS1 Mouse (Alzheimer's Model, 12-13 months) | Hippocampus | 3.33 ± 0.10 vs. 2.10 ± 0.35 (hippocampus/muscle) | PK11195 (1 mg/kg) | Significant reduction | [19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline key experimental protocols for working with this compound.

[¹⁸F]this compound Radiosynthesis

The most common method for producing [¹⁸F]this compound is through a one-step nucleophilic aliphatic substitution.[8][15]

-

[¹⁸F]Fluoride Production: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange resin.

-

Elution and Activation: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The complex is then dried by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: The tosylate precursor of this compound is dissolved in a suitable solvent (e.g., DMSO or acetonitrile) and added to the dried [¹⁸F]fluoride-Kryptofix complex. The reaction mixture is heated (e.g., 85-120°C) for a specific duration (e.g., 10-15 minutes).

-

Purification: The crude reaction mixture is purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).

-

Formulation: The collected [¹⁸F]this compound fraction is reformulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.

In Vitro TSPO Binding Assay

This protocol determines the binding affinity of this compound for TSPO using a competitive binding assay with a known radioligand, such as [³H]PK11195.[8]

-

Tissue Preparation: Homogenize tissue rich in TSPO (e.g., rat kidneys) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of [³H]PK11195 and varying concentrations of this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]PK11195 binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo PET Imaging in Animal Models

This protocol outlines the general procedure for performing [¹⁸F]this compound PET imaging in animal models of neuroinflammation.[1][5][10]

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.

-

Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound (typically via the tail vein). The injected dose will vary depending on the animal model and scanner sensitivity.[20][21]

-

Image Acquisition: Acquire dynamic or static PET scans. Dynamic scans are typically acquired for 60-90 minutes post-injection to allow for kinetic modeling.[1][22] Static images are often acquired at a later time point (e.g., 40-60 minutes post-injection) when specific binding is near its peak.[19]

-

Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms (e.g., OSEM). Co-register the PET images with an anatomical imaging modality like MRI or CT for accurate localization of uptake.

-

Quantification: Define regions of interest (ROIs) and calculate tracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio to a reference region (e.g., cerebellum or a pseudo-reference region).[22][23] For dynamic data, kinetic modeling can be applied to estimate binding potential (BP).[10]

Immunohistochemistry for Correlation

To validate that [¹⁸F]this compound uptake corresponds to glial activation, immunohistochemistry is performed on brain tissue post-imaging.[5][10]

-

Tissue Processing: Following the final imaging session, perfuse the animal and collect the brain. Fix the brain in paraformaldehyde and process for cryosectioning or paraffin (B1166041) embedding.

-

Staining: Stain brain sections with antibodies against markers of microglia (e.g., Iba-1) and astrocytes (e.g., GFAP).

-

Microscopy and Analysis: Acquire images of the stained sections using a microscope. Quantify the density and morphology of Iba-1 and GFAP positive cells in regions corresponding to high and low [¹⁸F]this compound uptake.

-

Correlation: Correlate the quantitative immunohistochemistry data with the PET imaging data to confirm the cellular basis of the [¹⁸F]this compound signal.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to this compound imaging.

Caption: this compound targets the TSPO protein on the outer mitochondrial membrane.

Caption: General experimental workflow for preclinical and clinical this compound PET imaging.

Conclusion

This compound is a valuable and well-characterized radioligand for imaging glial activation via PET. Its high affinity and specificity for TSPO, coupled with favorable kinetics, make it a superior tool compared to first-generation TSPO radiotracers.[1][18] The standardized protocols and extensive quantitative data available provide a solid foundation for researchers and drug development professionals to utilize [¹⁸F]this compound for investigating the role of neuroinflammation in a wide range of CNS disorders and for evaluating the efficacy of novel anti-inflammatory therapies.

References

- 1. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [18F]this compound PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [18F]this compound PET Imaging Reveals Global Neuroinflammation in Zika Virus-Infected Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsna.org [pubs.rsna.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [18F]-DPA-714 PET as a specific in vivo marker of early microglial activation in a rat model of progressive dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model [thno.org]

- 12. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]this compound in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The translocator protein ligand [18F]this compound images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

- 20. inac2024.aben.org.br [inac2024.aben.org.br]

- 21. [18F]this compound PET Imaging of AMD3100 Treatment in a Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [18F]this compound PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. turkupetcentre.net [turkupetcentre.net]

DPA-714 in Alzheimer's Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DPA-714 in preclinical and clinical models of Alzheimer's disease (AD). This compound, a second-generation radioligand for the 18-kDa translocator protein (TSPO), has emerged as a critical tool for in vivo imaging of neuroinflammation, a key pathological feature of AD. This document details the core principles of this compound based research, including experimental protocols, quantitative data from key studies, and the underlying signaling pathways.

Introduction to this compound and its Target, TSPO

This compound is a pyrazolopyrimidine derivative that binds with high affinity and specificity to TSPO, a protein primarily located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to brain injury or inflammation, TSPO expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes.[3] This makes TSPO an attractive biomarker for neuroinflammation. The radiolabeled form of this compound, typically with Fluorine-18 ([18F]this compound), allows for the non-invasive visualization and quantification of microglial activation using Positron Emission Tomography (PET).[4][5] Compared to the first-generation TSPO radioligand, [11C]PK11195, [18F]this compound offers improved signal-to-noise ratio and lower non-specific binding.[2][6]

Quantitative Data from [18F]this compound PET Studies in AD Models

The following tables summarize key quantitative findings from studies utilizing [18F]this compound in both human subjects with Alzheimer's disease and animal models.

Table 1: [18F]this compound PET in Human Studies of Alzheimer's Disease

| Study Population | Key Quantitative Findings | Reference |

| 64 AD patients (38 prodromal, 26 dementia) and 32 healthy controls | Higher [18F]this compound binding in AD groups, particularly at the prodromal stage in the temporo-parietal cortex. TSPO binding was positively correlated with Mini-Mental State Examination (MMSE) scores and grey matter volume. | [7][8] |

| 10 AD patients and 6 healthy controls | A reversible two-tissue compartment plasma input model was the preferred method for quantifying [18F]this compound kinetics. Simplified reference tissue model (SRTM)-derived binding potential (BPND) using cerebellar gray matter as a reference correlated well with plasma input-based distribution volume ratio (DVR). | [1][3] |

| Amnestic Mild Cognitive Impairment (aMCI) and AD patients vs. Healthy Controls (HCs) | Significantly higher [18F]this compound uptake was observed in patients with aMCI and AD compared to HCs. TSPO PET uptake was significantly correlated with amyloid burden. | [9] |

Table 2: [18F]this compound PET in Animal Models of Alzheimer's Disease

| Animal Model | Age | Key Quantitative Findings | Reference |

| APP/PS1 mice | 12-13 and 15-16 months | Significant difference in [18F]this compound uptake in the cortex and hippocampus compared to wild-type (Wt) mice. No significant difference at 6-7 and 9-10 months. At 15-16 months, cortex/muscle ratio was 2.64 ± 0.14 (APP/PS1) vs. 1.86 ± 0.52 (Wt), and hippocampus/muscle ratio was 2.89 ± 0.53 (APP/PS1) vs. 1.77 ± 0.48 (Wt). | [2][5] |

| APP/PS1-21 mice | 9 months | [18F]this compound uptake was significantly higher in transgenic (TG) mice starting from the 20-40 minute timeframe post-injection. | [6] |

| 3xTg-AD mice | 5 and 10 months | No significant difference in [18F]this compound brain uptake was observed between 3xTg-AD and wild-type mice at these ages. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for [18F]this compound PET imaging in both human and animal studies.

Human [18F]this compound PET Imaging Protocol

-

Subject Preparation and Recruitment: Participants are recruited and categorized into groups (e.g., healthy controls, prodromal AD, AD dementia) based on clinical and neuropsychological assessments.[8] All participants provide informed consent.

-

Radiotracer Synthesis: [18F]this compound is synthesized with a high specific activity (e.g., 1,000 ± 330 GBq/μmole) and radiochemical purity (≥ 99.5%).[3]

-

PET Scan Acquisition:

-

A transmission scan (e.g., 6 minutes with a 137Cs point source) is performed before radiotracer injection to correct for tissue attenuation.[8]

-

An intravenous bolus of [18F]this compound (e.g., 200 ± 15 MBq or 250 ± 10 MBq) is administered.[1][8]

-

Dynamic PET data is acquired in list mode for a duration of up to 150 minutes.[1][3]

-

-

Arterial Blood Sampling (for kinetic modeling): When using a plasma input model, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in the plasma over time.[3]

-

Image Processing and Analysis:

-

PET images are reconstructed using algorithms like ordered-subset expectation maximization (OSEM).[11]

-

Regions of interest (ROIs) are defined on co-registered MRI scans.

-

For quantification, methods such as a simple ratio method with a reference tissue (e.g., cerebellar grey matter) or kinetic modeling (e.g., two-tissue compartment model) are employed to determine binding potentials or distribution volumes.[3][7]

-

Animal [18F]this compound PET Imaging Protocol (APP/PS1 Mouse Model)

-

Animal Handling: All procedures are conducted in accordance with institutional animal care and use guidelines.[6]

-

Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and [18F]this compound is injected intravenously via the tail vein.

-

PET Scan Acquisition:

-

Image Analysis:

-

Post-mortem Validation: Following the final imaging session, brain tissue is collected for immunohistochemical analysis to confirm microglial activation (e.g., using Iba-1 staining) and TSPO expression.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in Alzheimer's disease research.

Caption: this compound targets upregulated TSPO on activated microglia in response to AD pathology.

Caption: A typical experimental workflow for [18F]this compound PET imaging studies.

Caption: The relationship between initial this compound binding and clinical progression in AD.

Conclusion and Future Directions

This compound has proven to be a valuable tool for investigating the role of neuroinflammation in Alzheimer's disease. PET imaging with [18F]this compound allows for the in vivo assessment of microglial activation, providing insights into disease mechanisms and potential therapeutic targets. Studies have shown that microglial activation is an early event in the disease process and may have a protective role in the initial stages.[7][8] However, the exact nature of this role and how it changes with disease progression is still under investigation.

Future research will likely focus on longitudinal studies to better understand the dynamic changes in neuroinflammation throughout the course of AD. Furthermore, combining [18F]this compound PET with imaging of other pathological hallmarks, such as amyloid plaques and tau tangles, will provide a more comprehensive picture of the disease process.[8][12] As our understanding of the complex role of neuroinflammation in Alzheimer's disease grows, this compound and other TSPO ligands will continue to be indispensable tools for researchers and drug development professionals.

References

- 1. Quantification of [18F]this compound binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]

- 3. Quantification of [18F]this compound binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NeuroInflammation and Cognitive decline in Alzheimer’s Disease : a pilot study of PET imaging of the translocator proteine ligands (TSPO) with [18 F] this compound (NICAD) | ANR [anr.fr]

- 5. PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Comparison of [18F]F-DPA with [18F]this compound and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early and protective microglial activation in Alzheimer's disease: a prospective study using 18F-DPA-714 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]this compound positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

The Role of DPA-714 in Elucidating Parkinson's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive degeneration of dopaminergic neurons. The 18 kDa translocator protein (TSPO) is a promising biomarker for neuroinflammation as it is upregulated in activated microglia and astrocytes. DPA-714, a second-generation TSPO radioligand, offers a high-affinity and specific tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET). This technical guide provides an in-depth overview of the application of this compound in Parkinson's disease research, detailing its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of key quantitative findings. Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Introduction to this compound and its Mechanism of Action in Parkinson's Disease

This compound is a pyrazolopyrimidine acetamide (B32628) derivative that exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), an integral protein of the outer mitochondrial membrane. In the central nervous system, TSPO is sparsely expressed under normal physiological conditions. However, in the context of neuroinflammation, a hallmark of Parkinson's disease, its expression is significantly upregulated, primarily in activated microglia and, to a lesser extent, in reactive astrocytes. This upregulation makes TSPO an attractive target for imaging neuroinflammatory processes.

The radiolabeled form of this compound, [18F]this compound, is a positron-emitting radioligand that, when administered, crosses the blood-brain barrier and binds to TSPO. The concentration of [18F]this compound in specific brain regions can be quantified using positron emission tomography (PET), providing a non-invasive method to visualize and measure the extent and location of microglial activation and neuroinflammation in both preclinical animal models and human subjects with Parkinson's disease. This technique allows researchers to study the progression of neuroinflammation, its correlation with clinical symptoms, and the efficacy of anti-inflammatory therapeutic interventions.

Quantitative Data on [18F]this compound Binding in Parkinson's Disease

The following tables summarize key quantitative findings from [18F]this compound PET studies in both human Parkinson's disease patients and animal models of the disease. These data highlight the increased TSPO expression in relevant brain regions, reflecting the underlying neuroinflammatory pathology.

Table 1: [18F]this compound Binding in Human Parkinson's Disease Patients vs. Healthy Controls

| Brain Region | Parameter | PD Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |

| Midbrain | BPND | Significantly Higher | - | < 0.001 | [1] |

| Frontal Cortex | BPND | Significantly Higher | - | = 0.001 | [1] |

| Putamen (contralateral to most affected side) | BPND | Significantly Higher | - | = 0.038 | [1] |

| Substantia Nigra (contralateral to most affected side) | BPND | Significantly Higher | - | < 0.05 | [2] |

| Caudate | BPND | Significantly Higher | - | < 0.05 | [2] |

BPND: Non-displaceable Binding Potential

Table 2: [18F]this compound Binding in Animal Models of Parkinson's Disease vs. Controls

| Animal Model | Brain Region | Parameter | PD Model (Mean ± SD) | Control (Mean ± SD) | p-value | Reference |

| 6-OHDA Rat Model | Striatum (ipsilateral) | SUV Ratio (ipsi/contra) | Elevated during weeks 1-3 | - | < 0.05 | [3][4] |

| AAV-hα-syn Rat Model | Substantia Nigra pars compacta | BP | Significantly Higher from week 2 | - | < 0.05 | [5] |

| AAV-hα-syn Rat Model | Striatum | BP | Increment at 16 weeks | No change | - | [5] |

SUV: Standardized Uptake Value; BP: Binding Potential; 6-OHDA: 6-hydroxydopamine; AAV-hα-syn: Adeno-associated virus encoding human alpha-synuclein

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the context of Parkinson's disease research.

In Vivo [18F]this compound PET Imaging in a Rat Model of Parkinson's Disease

This protocol is adapted from studies utilizing neurotoxin-induced (e.g., 6-OHDA) or viral vector-based (e.g., AAV-hα-syn) rat models of Parkinson's disease.[5][6]

-

Animal Preparation:

-

House adult male Sprague-Dawley or Wistar rats (250-300g) under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Induce the Parkinson's disease model (e.g., stereotactic injection of 6-OHDA into the medial forebrain bundle or AAV-hα-syn into the substantia nigra).

-

Allow for a post-lesion period of at least 2-4 weeks for the pathology to develop.

-

On the day of imaging, fast the animals for 4-6 hours to reduce blood glucose levels.

-

-

Anesthesia and Catheterization:

-

Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.

-

Place a catheter in the lateral tail vein for radiotracer injection.

-

-

Radiotracer Administration:

-

Administer a bolus injection of [18F]this compound (typically 18.5-37 MBq or 0.5-1.0 mCi) via the tail vein catheter.

-

-

PET Data Acquisition:

-

Position the anesthetized rat in a small-animal PET scanner.

-

Acquire dynamic emission data for 60-90 minutes post-injection.

-

Monitor vital signs (respiration, temperature) throughout the scan.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization - OSEM).

-

Co-register the PET images with a magnetic resonance imaging (MRI) template or an anatomical atlas for accurate region-of-interest (ROI) delineation.

-

Define ROIs for brain regions of interest, such as the striatum, substantia nigra, and a reference region (e.g., cerebellum).

-

Calculate the standardized uptake value (SUV) or binding potential (BP) for each ROI to quantify [18F]this compound uptake.

-

In Vitro Autoradiography of [18F]this compound in Brain Sections

This protocol allows for the ex vivo visualization and quantification of TSPO binding in brain tissue sections.[7]

-

Tissue Preparation:

-

Euthanize the animal and rapidly dissect the brain.

-

Freeze the brain in isopentane (B150273) cooled with dry ice.

-

Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) containing the regions of interest.

-

Thaw-mount the sections onto microscope slides and store at -80°C until use.

-

-

Incubation:

-

Bring the slides to room temperature.

-

Pre-incubate the sections in a buffer (e.g., Tris-HCl, pH 7.4) for 10-15 minutes at room temperature.

-

Incubate the sections with a solution containing [18F]this compound (e.g., 0.1-1.0 nM) in the same buffer for 60-90 minutes at room temperature.

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing TSPO ligand (e.g., 10 µM PK11195 or unlabeled this compound).

-

-

Washing:

-

Rapidly wash the slides in ice-cold buffer (e.g., 2 x 2 minutes) to remove unbound radioligand.

-

Perform a final quick rinse in ice-cold deionized water.

-

-

Imaging and Analysis:

-

Dry the slides thoroughly.

-

Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically several hours to overnight).

-

Scan the imaging plate or film to obtain a digital autoradiogram.

-

Quantify the signal intensity in the regions of interest using densitometry software, and calculate specific binding by subtracting the non-specific binding from the total binding.

-

Immunohistochemistry for TSPO, Iba1, and GFAP

This protocol is for the histological verification of TSPO expression and its co-localization with microglial (Iba1) and astrocytic (GFAP) markers.

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

-

Cut 30-40 µm thick sections using a cryostat or vibratome.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies, heat-induced epitope retrieval may be required.

-

Incubate the sections in a citrate (B86180) buffer (pH 6.0) at 90-95°C for 10-20 minutes.

-

Allow the sections to cool down to room temperature.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Anti-TSPO antibody (e.g., rabbit polyclonal, 1:500 dilution)

-

Anti-Iba1 antibody (e.g., goat polyclonal, 1:1000 dilution) for microglia

-

Anti-GFAP antibody (e.g., mouse monoclonal, 1:1000 dilution) for astrocytes

-

-

Wash the sections extensively in PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, donkey anti-goat Alexa Fluor 594, donkey anti-mouse Alexa Fluor 647) for 1-2 hours at room temperature, protected from light.

-

Wash the sections in PBS.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the sections using a confocal or fluorescence microscope.

-

Analyze the co-localization of TSPO with Iba1 and GFAP to determine the cellular source of TSPO expression.

-

Visualizing Signaling Pathways and Experimental Workflows